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molecular formula C14H7BrCl2N2 B1524401 2-(4-Bromophenyl)-4,7-dichloroquinazoline CAS No. 405933-94-0

2-(4-Bromophenyl)-4,7-dichloroquinazoline

Cat. No. B1524401
M. Wt: 354 g/mol
InChI Key: NGPYFVCYASNVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547702B2

Procedure details

2-(4-Bromo-phenyl)-7-chloro-3H-quinazolin-4-one (38.7 mmol) is added to 50 ml thionylchloride and is heated at 40°. The mixture is treated with 6 ml dimethylformamide (DMF). After cooling to rt the mixture is stirred for 3 hrs. Customary working up gives 2-(4-bromo-phenyl)-4,7-dichloroquinazoline as a solid; m.p. 189-190°.
Name
2-(4-Bromo-phenyl)-7-chloro-3H-quinazolin-4-one
Quantity
38.7 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:17][C:16](=O)[C:15]3[C:10](=[CH:11][C:12]([Cl:19])=[CH:13][CH:14]=3)[N:9]=2)=[CH:4][CH:3]=1.S(Cl)([Cl:22])=O>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:17]=[C:16]([Cl:22])[C:15]3[C:10](=[CH:11][C:12]([Cl:19])=[CH:13][CH:14]=3)[N:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(4-Bromo-phenyl)-7-chloro-3H-quinazolin-4-one
Quantity
38.7 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NC2=CC(=CC=C2C(N1)=O)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 40°

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC2=CC(=CC=C2C(=N1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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